Intermédiaires de Bortézomib II

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

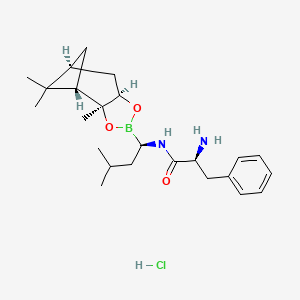

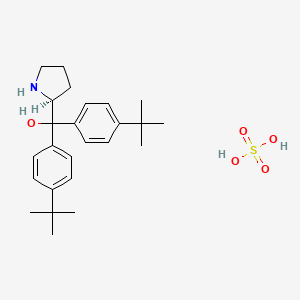

(alphaS)-alpha-Amino-N-[(1R)-1-[(3aS,4S,6S,7aR)-hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-3-methylbutyl]benzenepropanamide hydrochloride, also known as (alphaS)-alpha-Amino-N-[(1R)-1-[(3aS,4S,6S,7aR)-hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-3-methylbutyl]benzenepropanamide hydrochloride, is a useful research compound. Its molecular formula is C24H38BClN2O3 and its molecular weight is 448.839. The purity is usually 95%.

BenchChem offers high-quality (alphaS)-alpha-Amino-N-[(1R)-1-[(3aS,4S,6S,7aR)-hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-3-methylbutyl]benzenepropanamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (alphaS)-alpha-Amino-N-[(1R)-1-[(3aS,4S,6S,7aR)-hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-3-methylbutyl]benzenepropanamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Inhibition du protéasome

Les intermédiaires de Bortézomib II sont des composants clés dans la synthèse du Bortézomib , un inhibiteur du protéasome . Les protéasomes sont responsables de la dégradation de 70 à 90 % des protéines qui sont dépliées, mal repliées ou autrement marquées pour la dégradation . En inhibant le protéasome, le Bortézomib peut provoquer la mort des cellules tumorales .

Traitement du myélome multiple

Le Bortézomib, synthétisé à l'aide des this compound, est devenu un pilier du traitement du myélome . Il améliore considérablement la survie globale des patients atteints de myélome multiple . Cependant, la résistance au Bortézomib continue d'être un obstacle majeur dans le traitement du myélome multiple .

Traitement du lymphome à cellules du manteau

Le Bortézomib joue un rôle irremplaçable dans le traitement du lymphome à cellules du manteau . Il se lie aux résidus d'acides aminés du protéasome 26S, provoquant ainsi la mort des cellules tumorales .

Recherche sur d'autres cancers hématologiques

Le Bortézomib a montré des effets inhibiteurs sur d'autres cancers hématologiques dans des études précliniques et des essais cliniques

Mécanisme D'action

Target of Action

Bortezomib Intermediates II, also known as (S)-2-amino-N-(®-3-methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)butyl)-3-phenylpropanamide hydrochloride, primarily targets the 26S proteasome in cells . The 26S proteasome is a multi-protein complex that degrades ubiquitinated proteins, playing a crucial role in maintaining protein homeostasis within the cell .

Mode of Action

Bortezomib Intermediates II inhibits the chymotrypsin-like activity of the 20S proteolytic core within the 26S proteasome . This inhibition disrupts the degradation of intracellular dysfunctional proteins and key regulatory proteins . As a result, it causes cell-cycle arrest and apoptosis . Specifically, it induces G2-M phase cell cycle arrest and apoptosis by causing Bcl-2 phosphorylation and cleavage .

Biochemical Pathways

The inhibition of the proteasome leads to the accumulation of misfolded proteins, which induces endoplasmic reticulum (ER) stress and an unfolded protein response (UPR) . This response leads to the expression of different genes to promote cell survival . If the stress is too severe or prolonged, it can lead to cell death .

Pharmacokinetics

The pharmacokinetic profile of Bortezomib Intermediates II is characterized by a two-compartment model with a rapid initial distribution phase followed by a longer elimination phase and a large volume of distribution . Moderate or severe hepatic impairment causes an increase in plasma concentrations of the compound .

Result of Action

The result of Bortezomib Intermediates II action is the induction of cell-cycle arrest and apoptosis . In H460 cell lines, it induced Bcl-2 phosphorylation and a unique cleavage product, which was associated with G2-M phase cell cycle arrest and the induction of apoptosis . It has been very effective in the treatment of hematological malignancies, including multiple myeloma and non-Hodgkin’s lymphoma (NHL) .

Action Environment

The action of Bortezomib Intermediates II can be influenced by environmental factors such as the presence of other drugs. For instance, certain strong cytochrome P450 3A4 inducers and inhibitors can alter the systemic exposure of Bortezomib Intermediates II . Therefore, the compound’s action, efficacy, and stability may vary depending on the patient’s medication regimen and overall health status .

Propriétés

IUPAC Name |

(2S)-2-amino-N-[(1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butyl]-3-phenylpropanamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H37BN2O3.ClH/c1-15(2)11-21(27-22(28)18(26)12-16-9-7-6-8-10-16)25-29-20-14-17-13-19(23(17,3)4)24(20,5)30-25;/h6-10,15,17-21H,11-14,26H2,1-5H3,(H,27,28);1H/t17-,18-,19-,20+,21-,24-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYRWVECJDRGBAH-UMPWXGAWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=CC=C4)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38BClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205393-21-1 |

Source

|

| Record name | Phenylalanin-isobutylboronsäure-ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Desacetyl-2-debenzoyl-[2,4]-oxol Paclitaxel](/img/structure/B592424.png)

![(R)-3-Methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)butan-1-amine 2,2,2-trifluoroacetate hydrate](/img/structure/B592427.png)

![2-[[(2R,3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]acetic acid](/img/structure/B592438.png)